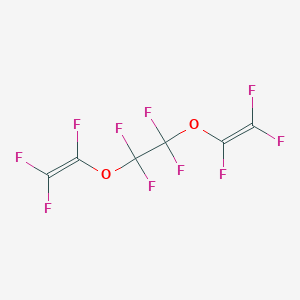
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene), commonly known as TFB, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. TFB is a colorless, odorless, and non-toxic liquid that has a high boiling point and is highly stable, making it an ideal candidate for various applications in the field of science.
Mécanisme D'action
The exact mechanism of action of TFB is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids, altering their structure and function. TFB has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Effets Biochimiques Et Physiologiques
Studies have shown that TFB can affect various physiological processes such as cell proliferation, apoptosis, and gene expression. TFB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TFB in laboratory experiments is its stability and non-toxic nature, making it safe to handle. TFB also has a high boiling point, making it useful for high-temperature reactions. However, TFB can be expensive to produce, and its high stability can make it difficult to react with other compounds.
Orientations Futures
There are numerous future directions for the use of TFB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. TFB can also be used as a coating material for medical implants, reducing the risk of infection and improving their biocompatibility. Additionally, TFB can be used in the manufacturing of electronic components, improving their performance and durability.
In conclusion, TFB is a unique and versatile compound that has numerous applications in scientific research. Its stability, non-toxic nature, and high boiling point make it an ideal candidate for various applications in the fields of chemistry, biology, and material science. With further research, TFB has the potential to revolutionize various industries and improve the quality of life for millions of people around the world.
Méthodes De Synthèse
The synthesis of TFB is a complex process that involves the reaction of tetrafluoroethylene oxide with hexafluoropropylene oxide in the presence of a catalyst. The reaction is carried out under high pressure and high temperature, and the resulting product is purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
TFB has found numerous applications in scientific research, particularly in the fields of chemistry, biology, and material science. TFB is used as a solvent for various chemical reactions, as a lubricant in the manufacturing of electronic components, and as a coating material for various surfaces.
Propriétés
Numéro CAS |
1998-53-4 |
|---|---|
Nom du produit |
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene) |
Formule moléculaire |
C6F10O2 |
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-1,2-bis(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C6F10O2/c7-1(8)3(11)17-5(13,14)6(15,16)18-4(12)2(9)10 |
Clé InChI |
JZCZUPUWPJOIFG-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
SMILES canonique |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Autres numéros CAS |
1998-53-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



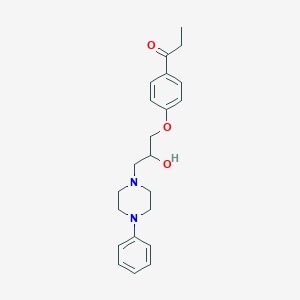
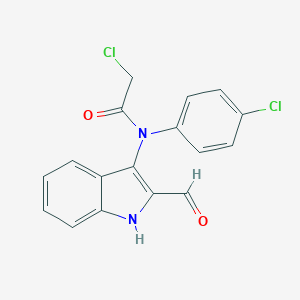

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)
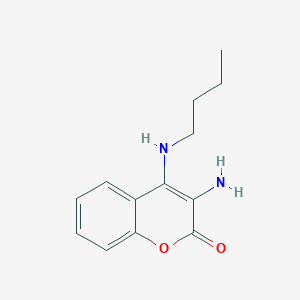
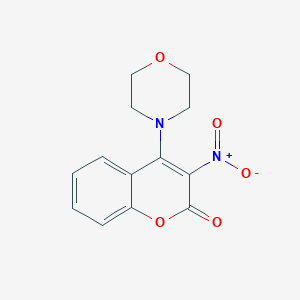

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
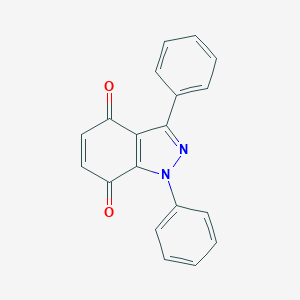
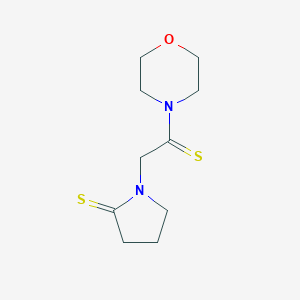

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
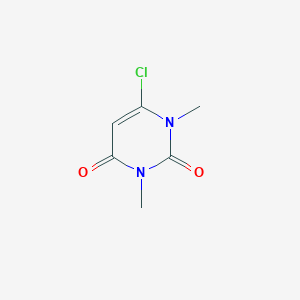
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)